Cas no 40571-86-6 (trans-2-(Benzylamino)cyclohexanol)

trans-2-(Benzylamino)cyclohexanol structure
40571-86-6 structure
상품 이름:trans-2-(Benzylamino)cyclohexanol
CAS 번호:40571-86-6
MF:C13H19NO
메가와트:205.296063661575
MDL:MFCD00145421
CID:55247
PubChem ID:2724650

trans-2-(Benzylamino)cyclohexanol 화학적 및 물리적 성질

이름 및 식별자

    • (1R,2R)-2-(Benzylamino)cyclohexanol
    • trans-2-Benzylamino-1-cyclohexanol
    • trans-2-(Benzylamino)cyclohexanol
    • TRANS-2-(BENZYLAMINO)CYCLOHEXAN-1-OL
    • Cyclohexanol,2-[(phenylmethyl)amino]-, trans-
    • trans-2-(Benzylamino)-1-cyclohexanol
    • (1R,2R)-2-(benzylamino)cyclohexan-1-ol
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R-trans)-
    • PubChem19547
    • NJNCYFUGUYIMEQ-CHWSQXEVSA-N
    • Trans-2-Benzylaminocyclohexan-1-ol
    • EBD1837908
    • AB03954
    • OR13972
    • 2alpha-(Benzylamino)cyclohexan-1beta-ol
    • (1RS,2RS
    • 141553-09-5
    • (1R, 2R)-2-Benzylamino-1-cyclohexanol
    • SCHEMBL697762
    • GS-5653
    • AMY1011
    • MFCD09996881
    • 40571-86-6
    • (1RS,2RS)-trans-2-benzylaminocyclohexanol
    • (1R,2R)-2-Benzylamino-1-cyclohexanol
    • A885659
    • AKOS016842843
    • MFCD00145421
    • CS-0093766
    • BB 0323064
    • rel-(1R,2R)-2-(Benzylamino)cyclohexanol
    • H10650
    • J-524993
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R,2R)-
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, trans- (ZCI)
    • rel-(1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol (ACI)
    • DB-102155
    • MDL: MFCD00145421
    • 인치: 1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
    • InChIKey: NJNCYFUGUYIMEQ-CHWSQXEVSA-N
    • 미소: O[C@@H]1CCCC[C@H]1NCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 205.14700
  • 동위원소 질량: 205.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 177
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 1
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 32.299

실험적 성질

  • 색과 성상: 사용할 수 없음
  • 밀도: 0.9923 (rough estimate)
  • 융해점: 69-72 ºC
  • 비등점: 69-72°C
  • 플래시 포인트: 118.8°C
  • 굴절률: 1.5175 (estimate)
  • PSA: 32.26000
  • LogP: 2.47060
  • 용해성: 사용할 수 없음

trans-2-(Benzylamino)cyclohexanol 보안 정보

  • 보안 지침: S24/25
  • 보안 용어:S24/25

trans-2-(Benzylamino)cyclohexanol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A109701-250mg
Trans-2-(benzylamino)cyclohexanol
40571-86-6 97%
250mg
$5.00 2022-03-01
Chemenu
CM116660-10g
trans-2-(Benzylamino)cyclohexanol
40571-86-6 95%+
10g
$*** 2023-05-30
Chemenu
CM116660-25g
trans-2-(Benzylamino)cyclohexanol
40571-86-6 95+%
25g
$374 2021-06-15
Chemenu
CM116660-5g
trans-2-(Benzylamino)cyclohexanol
40571-86-6 95+%
5g
$122 2021-06-15
Chemenu
CM116660-10g
trans-2-(Benzylamino)cyclohexanol
40571-86-6 95+%
10g
$204 2021-06-15
TRC
B233868-50mg
trans-2-(Benzylamino)cyclohexanol
40571-86-6
50mg
$ 50.00 2022-06-07
Ambeed
A109701-1g
Trans-2-(benzylamino)cyclohexanol
40571-86-6 97%
1g
$11.00 2022-03-01
Ambeed
A109701-5g
Trans-2-(benzylamino)cyclohexanol
40571-86-6 97%
5g
$33.00 2022-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-272629-1 g
trans-2-(Benzylamino)cyclohexanol,
40571-86-6
1g
¥1,361.00 2023-07-11
Apollo Scientific
OR13972-5g
trans-2-(Benzylamino)cyclohexan-1-ol
40571-86-6 97%
5g
£50.00 2025-02-19

trans-2-(Benzylamino)cyclohexanol 합성 방법

합성회로 1

반응 조건
1.1 6 h, 250 °C; 250 °C → rt
참조
Synthesis and resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol: enantiomer separation by sequential use of (R)- and (S)-mandelic acid [cyclohexanol, 2-(N-benzyl)amino, (1S,2S)- and (1R,2R)-]
Schiffers, Ingo; Bolm, Carsten, Organic Syntheses, 2008, 85, 106-117

합성회로 2

반응 조건
1.1 Catalysts: (T-4)-[2-(3,5-Dimethyl-1H-pyrrol-2-yl-κN)pyridinato-κN]bis[1,1,1-trimethyl-N-(tr… ;  4 h, rt
참조
Syntheses, structures and catalytic activities of low-coordinated rare-earth metal complexes containing 2,2'-pyridylpyrrolides
Du, Jun; Zhou, Shuangliu ; Zhang, Xiuli; Zhang, Lijun; Cui, Peng; et al, Applied Organometallic Chemistry, 2020, 34(1),

합성회로 3

반응 조건
1.1 Reagents: Lithium perchlorate Solvents: Acetonitrile
1.2 -
참조
Preparation of trans-1,2-diaminocyclohexane derivatives by lithium perchlorate catalyzed ring opening of aziridines
Anaya de Parrodi, C.; Vazquez, V.; Quintero, L.; Juaristi, E., Synthetic Communications, 2001, 31(21), 3295-3302

합성회로 4

반응 조건
1.1 Catalysts: Zinc perchlorate ;  60 min, 80 °C
참조
Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils
Shivani; Pujala, Brahmam; Chakraborti, Asit K., Journal of Organic Chemistry, 2007, 72(10), 3713-3722

합성회로 5

반응 조건
1.1 Catalysts: Cyanuric chloride ;  20 min, rt
참조
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions
Kamble, V. T.; Joshi, N. S., Green Chemistry Letters and Reviews, 2010, 3(4), 275-281

합성회로 6

반응 조건
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Water ;  2 h, 60 °C
참조
Highly efficient and versatile chemoselective addition of amines to epoxides in water catalyzed by erbium(III) triflate
Procopio, Antonio; Gaspari, Marco; Nardi, Monica; Oliverio, Manuela; Rosati, Ornelio, Tetrahedron Letters, 2008, 49(14), 2289-2293

합성회로 7

반응 조건
1.1 Reagents: Acetic acid ;  1 h, rt
참조
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols
Li, Dong; Wang, Jing; Yu, Shibo; Ye, Silei; Zou, Wenjie; et al, Chemical Communications (Cambridge, 2020, 56(15), 2256-2259

합성회로 8

반응 조건
1.1 Catalysts: Bismuth triflate ;  15 min, 160 °C
참조
Microwave-enhanced bismuth triflate-catalyzed epoxide opening with aliphatic amines
Ollevier, Thierry; Nadeau, Etienne, Tetrahedron Letters, 2008, 49(9), 1546-1550

합성회로 9

반응 조건
1.1 Catalysts: [1,1′:3′,1′′-Terphenyl]-4,4′′-disulfonic acid, 5′-(4-sulfophenyl)-, scandium(3+)… ;  12 h, rt
참조
Development of self-organized polymeric Lewis acid-catalysts for the zero-emission synthesis of 2-amino alcohols
Inanaga, J., Fudan Xuebao, 2005, 44(5), 678-679

합성회로 10

반응 조건
1.1 150 °C
참조
Synthesis of (3RS,3aSR,8aSR)-3-phenyloctahydrocyclohepta[b]pyrrol-4(1H)-one via the aza-Cope-Mannich rearrangement
Belov, Dmitry S.; Lukyanenko, Evgeny R.; Kurkin, Alexander V.; Yurovskaya, Marina A., Tetrahedron, 2011, 67(47), 9214-9218

합성회로 11

반응 조건
1.1 -
1.2 Reagents: (-)-Mandelic acid Solvents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide
참조
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis
Rantanen, Toni, 2007, , ,

합성회로 12

반응 조건
1.1 Catalysts: [1,1′:3′,1′′-Terphenyl]-4,4′′-disulfonic acid, 5′-(4-sulfophenyl)-, scandium(3+)… ;  12 h, rt
참조
Heterogeneous Lewis acid catalysis with self-organized polymeric rare earth arylsulfonates under solvent-free conditions
Furuno, Hiroshi; Ishida, Shuichi; Suzuki, Shoko; Hayano, Tetsuji; Onitsuka, Satoaki; et al, Heterocycles, 2009, 77(2), 1007-1018

합성회로 13

반응 조건
1.1 Catalysts: Ferrocenium tetrafluoroborate ;  0 - 5 °C; 21 h, 60 °C
참조
Fe(Cp)2BF4: an efficient Lewis acid catalyst for the aminolysis of epoxides
Yadav, Geeta Devi; Chauhan, ManMohan Singh; Singh, Surendra, Synthesis, 2014, 46(5), 629-634

합성회로 14

반응 조건
1.1 Catalysts: Lithium perchlorate Solvents: Acetonitrile
참조
Metal salts as new catalysts for mild and efficient aminolysis of oxiranes
Chini, Marco; Crotti, Paolo; Macchia, Franco, Tetrahedron Letters, 1990, 31(32), 4661-4

합성회로 15

반응 조건
1.1 Catalysts: [1,1′-Biphenyl]-4,4′-disulfonic acid, scandium(3+) salt (3:2) ;  12 h, rt
참조
Heterogeneous catalysis of novel polymeric rare earth complexes under solvent-free conditions: Zero-emission synthesis of β-amino alcohols
Ishida, Shuichi; Suzuki, Shoko; Hayano, Tetsuji; Furuno, Hiroshi; Inanaga, Junji, Journal of Alloys and Compounds, 2006, 408, 408-412

합성회로 16

반응 조건
1.1 Catalysts: Zirconium chloride (ZrCl4) ;  15 min, rt
참조
ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines
Chakraborti, Asit K.; Kondaskar, Atul, Tetrahedron Letters, 2003, 44(45), 8315-8319

합성회로 17

반응 조건
1.1 Catalysts: Iron strontium oxide (Fe12SrO19) (dispersed on graphene oxide sheets) Solvents: Water ;  2 h, 60 °C
참조
Synergistic effect of GO/SrFe12O19 as magnetic hybrid nanocatalyst for regioselective ring-opening of epoxides with amines under eco-friendly conditions
Laayati, Mouhsine; Mekkaoui, Ayoub Abdelkader; Fkhar, Lahcen; Ait Ali, Mustapha; Anane, Hafid; et al, RSC Advances, 2022, 12(18), 11139-11154

합성회로 18

반응 조건
1.1 Catalysts: Calcium trifluoroacetate ;  24 h, 40 °C
참조
Calcium trifluoroacetate as an efficient catalyst for ring-opening of epoxides by amines under solvent-free conditions
Outouch, Rachid; Rauchdi, Mariem; Boualy, Brahim; El Firdoussi, Larbi; Roucoux, Alain; et al, Acta Chimica Slovenica, 2014, 61(1), 67-72

trans-2-(Benzylamino)cyclohexanol Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:40571-86-6)trans-2-Benzylamino-1-cyclohexanol
1660466
순결:98%
재다:Company Customization
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:40571-86-6)trans-2-Benzylamino-1-cyclohexanol
1660466
순결:98%
재다:Company Customization
가격 ($):문의